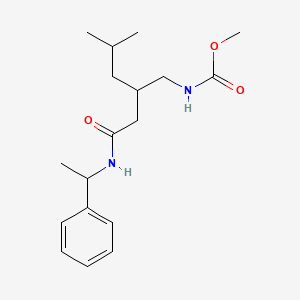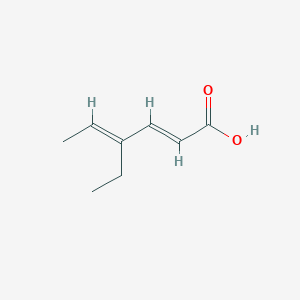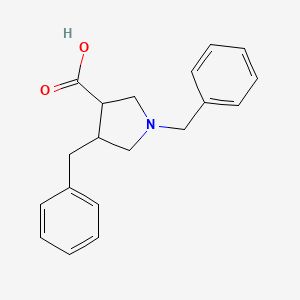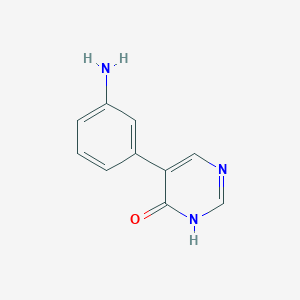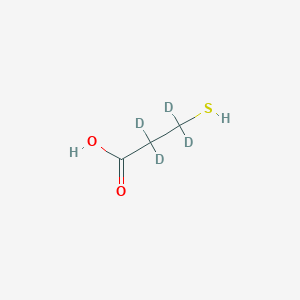
3-Mercaptopropionic-2,2,3,3-d4 Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Mercaptopropionic-2,2,3,3-d4 Acid is an isotopically labeled compound, specifically deuterated, which means that certain hydrogen atoms in the molecule are replaced with deuterium. This compound is a derivative of 3-Mercaptopropionic acid, an organosulfur compound with the formula HSCD₂CD₂COOH. It is a bifunctional molecule containing both carboxylic acid and thiol groups, making it a valuable reagent in various chemical reactions and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-Mercaptopropionic-2,2,3,3-d4 Acid typically involves the deuteration of 3-Mercaptopropionic acid. One common method includes the reaction of sodium acrylate with sodium hydrosulfide or sodium sulfide, followed by the addition of deuterium oxide (D₂O) to replace the hydrogen atoms with deuterium . The reaction conditions often involve controlled temperatures and pressures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to maximize efficiency and minimize waste. The final product is typically purified through crystallization and distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-Mercaptopropionic-2,2,3,3-d4 Acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include disulfides, alcohols, and substituted thiol derivatives. These products are valuable intermediates in various chemical syntheses and industrial applications .
Applications De Recherche Scientifique
3-Mercaptopropionic-2,2,3,3-d4 Acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in isotopic labeling studies.
Biology: Employed in metabolic research to study pathways in vivo using stable isotope labeling.
Medicine: Utilized in clinical diagnostics for imaging and diagnosis, as well as in newborn screening.
Industry: Applied in the production of PVC stabilizers, polymer cross-linking agents, and as a flavoring agent in the food and beverage industry
Mécanisme D'action
The mechanism of action of 3-Mercaptopropionic-2,2,3,3-d4 Acid involves its interaction with specific molecular targets and pathways. For instance, it acts as a competitive inhibitor of glutamate decarboxylase, affecting neurotransmitter levels in the brain. Additionally, it inhibits fatty acid oxidation in mitochondria by interfering with long-chain acyl-CoA dehydrogenase .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Mercaptopropionic acid: The non-deuterated version of the compound.
Thiolactic acid (2-mercaptopropionic acid): Another organosulfur compound with similar functional groups.
Allylglycine: A compound with similar inhibitory effects on glutamate decarboxylase
Uniqueness
3-Mercaptopropionic-2,2,3,3-d4 Acid is unique due to its isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in metabolic studies, making it a valuable tool in both academic and industrial research .
Propriétés
Formule moléculaire |
C3H6O2S |
|---|---|
Poids moléculaire |
110.17 g/mol |
Nom IUPAC |
2,2,3,3-tetradeuterio-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C3H6O2S/c4-3(5)1-2-6/h6H,1-2H2,(H,4,5)/i1D2,2D2 |
Clé InChI |
DKIDEFUBRARXTE-LNLMKGTHSA-N |
SMILES isomérique |
[2H]C([2H])(C(=O)O)C([2H])([2H])S |
SMILES canonique |
C(CS)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


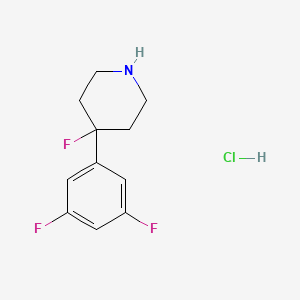
![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol-1-methanesulfonate](/img/structure/B12314659.png)
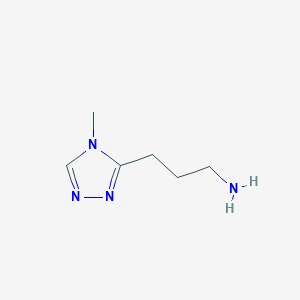
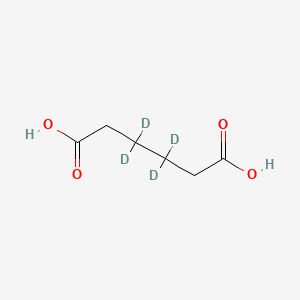
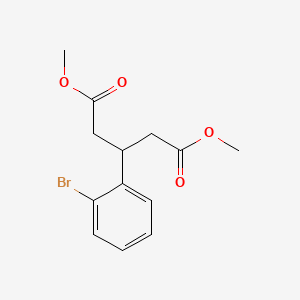
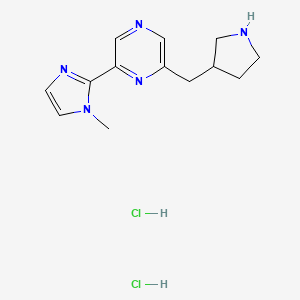
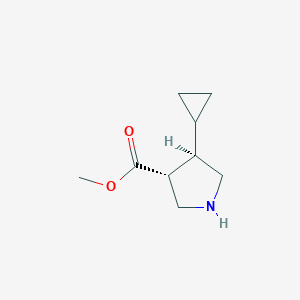
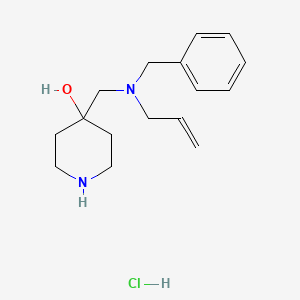
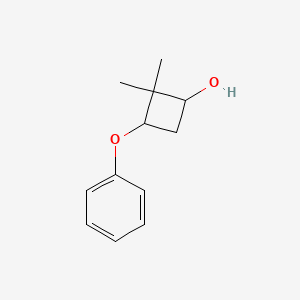
![1-[(2-methoxyphenyl)methyl]-N-[(1R)-1-phenylpropyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B12314706.png)
